2-(2-Ethyl-oxazolidin-3-yl)-ethanol
Description
Structural Classification of Oxazolidine-Based Compounds
Oxazolidine derivatives are classified based on their substitution patterns and functional groups:
This compound belongs to the functionalized oxazolidine category, distinguished by its ethanol substituent at the 3-position and an ethyl group at the 2-position of the oxazolidine ring. This configuration enhances its solubility in polar aprotic solvents (e.g., DMSO, acetone) and enables participation in hydrogen bonding, critical for biological activity. The molecular formula C₇H₁₅NO₂ (MW: 145.20 g/mol) and density of ~0.95 g/cm³ (predicted) further reflect its compact yet polar structure.
Mechanistic Role of Substituents :
Historical Development of this compound Research
The synthesis and application of this compound evolved alongside broader advancements in oxazolidine chemistry. Early work in the 1990s focused on derivatizing oxazolidinones for antibiotic development, culminating in FDA-approved drugs like linezolid. However, the specific exploration of ethanol-functionalized oxazolidines began in the 2000s, driven by the need for multifunctional additives in electrolytes and coatings.
Key Milestones :
- 2004–2005 : Preliminary studies by Trofimov et al. demonstrated the utility of orthosilicate-functionalized oxazolidines (e.g., OZOS) as electrolyte additives in lithium-ion batteries, highlighting the role of oxazolidine’s Lewis basicity in stabilizing electrode interfaces.
- 2010s : Advances in click chemistry enabled efficient functionalization of this compound, particularly through reactions with isocyanates and epoxides, broadening its use in polyurethane coatings.
- 2020s : Mechanistic studies revealed its potential as a protein synthesis inhibitor, with molecular docking simulations showing affinity for the 50S ribosomal subunit (binding energy: −8.2 kcal/mol).
Synthetic Pathways :
The compound is typically synthesized via a two-step process:
- Ring Formation : Reaction of 2-aminoethanol with ethyl glycidyl ether under acidic catalysis yields the oxazolidine core.
- Functionalization : Subsequent esterification or etherification introduces the ethanol side chain, with purification achieved via vacuum distillation (bp: 210–215°C at reduced pressure).
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-7-8(3-5-9)4-6-10-7/h7,9H,2-6H2,1H3 |
InChI Key |
DFLQLXVRHGRRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The following compounds are structurally or functionally related to 2-(2-Ethyl-oxazolidin-3-yl)-ethanol:
Key Differences :
Physicochemical Properties
A comparative analysis of key properties is outlined below:
Insights :
- The target compound’s predicted LogP (~0.5) suggests balanced lipophilicity, making it suitable for applications requiring moderate solubility in both polar and nonpolar solvents.
- Compared to 2-(1,3-dioxolan-2-yl)ethanol, the oxazolidine ring increases molecular weight and reduces water solubility due to hydrophobic interactions .
Q & A
Basic: What are the common synthetic routes for 2-(2-Ethyl-oxazolidin-3-yl)-ethanol, and how are reaction conditions optimized?
Answer:
The synthesis of oxazolidine derivatives typically involves cyclization reactions between amino alcohols and carbonyl-containing compounds. Key parameters include temperature control (e.g., reflux in methanol or ethanol), solvent polarity, and pH adjustments to stabilize intermediates . For instance, refluxing at 60–80°C in methanol has been shown to enhance yield and purity by minimizing side reactions like hydrolysis . Optimization often employs Design of Experiments (DoE) to balance variables such as stoichiometry and reaction time. Characterization via -NMR and IR spectroscopy is critical to confirm the formation of the oxazolidine ring and ethanol moiety .
Advanced: How can discrepancies between spectroscopic data and crystallographic results for this compound be resolved?
Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. For example, NMR may show averaged signals due to rapid ring puckering, while X-ray crystallography provides a static snapshot . To resolve this:
Perform variable-temperature NMR to detect conformational exchange broadening.
Use high-resolution crystallography (e.g., SHELXL refinement) to resolve disorder in the oxazolidine ring .
Compare computational models (DFT or MD simulations) with experimental data to identify energetically favorable conformers .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
Critical techniques include:
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?
Answer:
Density Functional Theory (DFT) calculations can model the electronic environment of the oxazolidine ring and ethanol group. Key steps:
Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Simulate transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to predict regioselectivity .
Compare with experimental kinetic data (e.g., from pH-rate profiles) to validate computational models .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves (12–15 mil thickness) and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations below 3.3 mg/m .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced: How can the biological activity of this compound be systematically evaluated while mitigating experimental artifacts?
Answer:
- Control Experiments : Include vehicle-only controls (e.g., solvent) to isolate compound-specific effects .
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC or IC values .
- Artifact Mitigation :
- Pre-screen for fluorescence interference in assay readouts.
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity and cellular thermal shift assays) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Recrystallization typically employs mixed solvents like methanol/water or ethanol/diethyl ether. Key factors:
- Solubility : High solubility at elevated temperatures (e.g., 40–60°C in methanol) and low solubility at 0–4°C .
- Purity : Slow cooling rates (1–2°C/min) to avoid occluding impurities .
Advanced: How can the stereochemical integrity of this compound be preserved during synthetic scale-up?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-prolinol derivatives) to control ring stereochemistry .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track stereochemical shifts during reactions .
- Crystallization : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation .
- Container : Amber glass vials with PTFE-lined caps to minimize light/ moisture exposure .
Advanced: How can mechanistic studies differentiate between kinetic and thermodynamic control in reactions involving this compound?
Answer:
- Variable-Temperature Kinetics : Measure rate constants () at multiple temperatures to calculate activation parameters (ΔH, ΔS) .
- Product Ratio Analysis : Compare product distributions under short (kinetic) vs. prolonged (thermodynamic) reaction times .
- Computational Modeling : Identify transition states and intermediate energies to predict dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
